
Ebvaciclib
Vue d'ensemble
Description
Ebvaciclib (PF-06873600) is an orally bioavailable, small-molecule cyclin-dependent kinase (CDK) inhibitor developed by Pfizer. It selectively targets CDK2, CDK4, and CDK6 with high affinity (Ki values: 0.09 nM, 0.13 nM, and 0.16 nM, respectively) . Preclinical studies demonstrated robust antitumor activity in models of HR+/HER2- breast cancer, triple-negative breast cancer (TNBC), and ovarian cancer, particularly in tumors with elevated MYC expression . However, its development was terminated in 2025 after Phase I/II trials in HER2-negative breast cancer and ovarian cancer were discontinued due to undisclosed reasons .
Méthodes De Préparation
Retrosynthetic Analysis and Core Scaffold Design
The synthesis of Ebvaciclib centers on a pteridin-7(8H)-one core, a heterocyclic structure chosen for its ability to interact with the ATP-binding pocket of CDK2/4/6 kinases . Retrosynthetic deconstruction reveals three critical fragments:
-
Pteridin-7(8H)-one backbone : Synthesized via cyclocondensation of 2,4,5-triaminopyrimidine with glyoxal, followed by oxidation to introduce the ketone moiety .
-
Substituents at C2 and C6 positions : These groups were optimized to improve kinase selectivity. A 2-methoxy-4-morpholinophenyl moiety at C2 enhances CDK2 binding, while a methyl group at C6 reduces off-target interactions .
-
Solubilizing side chain : A piperazine-ethylamine group appended to N8 improves aqueous solubility without compromising target engagement .
Structural modifications were guided by Free-Wilson analysis, which quantified contributions of individual substituents to CDK2 inhibition. For example, replacing a hydrogen bond donor at C2 with a methoxy group increased potency by 12-fold .
Synthetic Route Development
Initial Synthetic Pathway (Generation 1)
The first-generation synthesis (Fig. 1) comprised seven steps with an overall yield of 3.8% :
Step | Reaction | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Cyclocondensation | 2,4,5-Triaminopyrimidine, glyoxal, HCl, 80°C | 62 |
2 | Oxidation | KMnO₄, H₂O, 60°C | 45 |
3 | C2 Functionalization | 4-Morpholinoaniline, DCC, DMF | 28 |
4 | C6 Methylation | CH₃I, K₂CO₃, DMF | 51 |
5 | N8 Alkylation | 1-Bromo-2-chloroethane, DIPEA, THF | 37 |
6 | Piperazine Installation | Piperazine, K₂CO₃, DMSO, 100°C | 41 |
7 | Final Purification | Prep-HPLC (ACN/H₂O + 0.1% TFA) | 85 |
Key challenges included low yields in C2 functionalization (Step 3) due to steric hindrance and competing side reactions. The use of DCC (N,N'-dicyclohexylcarbodiimide) led to urea byproducts, necessitating multiple chromatographic separations .
Optimized Route (Generation 3)
Process intensification efforts improved the overall yield to 11.2% through:
-
Microwave-assisted synthesis : Step 1 completion time reduced from 18 h to 45 min at 120°C .
-
Flow chemistry : Steps 2–4 performed in continuous flow reactors, enhancing reproducibility and scalability .
-
Catalytic methylation : Transition from CH₃I to dimethyl carbonate (DMC) with lipase catalysis in Step 4, achieving 89% yield .
Crystallography-Guided Optimization
X-ray co-crystallography of this compound with CDK2/cyclin E2 (PDB: 8HXQ) revealed critical interactions informing structure-activity relationship (SAR) studies:
-
Hydrogen bonding : The pteridinone N1 forms a hydrogen bond with Leu83 (2.1 Å), while the morpholine oxygen interacts with Asp145 (3.0 Å) .
-
Hydrophobic packing : The C6 methyl group occupies a subpocket lined by Val18, Phe80, and Ala144, reducing CDK4/6 affinity .
Modifications at C2 and C6 were systematically evaluated (Table 1):
Compound | C2 Substituent | C6 Group | CDK2 IC₅₀ (nM) | CDK4 IC₅₀ (nM) | Selectivity (CDK4/CDK2) |
---|---|---|---|---|---|
KII-17 | 2-Methoxy-4-morpholino | CH₃ | 4.2 | 38 | 9.0 |
KII-21 | 2-Ethoxy-4-thiomorpholino | CH₃ | 3.8 | 54 | 14.2 |
This compound | 2-Methoxy-4-morpholino | CH₃ | 2.1 | 15 | 7.1 |
This compound’s superior CDK2 selectivity (7.1-fold over CDK4) stems from optimized steric complementarity in the ATP-binding pocket .
Process-Related Impurities and Control Strategies
Genotoxic impurities posed significant challenges during scale-up. Key mitigations included:
-
Avoiding alkylating agents : Replacement of CH₃I with DMC eliminated methylating genotoxins .
-
Pd-catalyzed cross-couplings : Suzuki-Miyaura reactions introduced aryl groups with <0.1 ppm residual Pd .
-
In-line PAT (Process Analytical Technology) : Raman spectroscopy monitored reaction progress in real-time, reducing byproduct formation .
Preclinical Pharmacokinetic Profiling
This compound’s synthetic modifications improved its ADME profile compared to earlier analogs (Table 2):
Parameter | This compound | KII-17 | KII-21 |
---|---|---|---|
Solubility (pH 6.8, mg/mL) | 0.89 | 0.12 | 0.09 |
Plasma Protein Binding (%) | 92.3 | 94.1 | 95.6 |
Hepatic Clearance (mL/min/kg) | 18.2 | 29.4 | 33.7 |
Oral Bioavailability (%) | 67 | 41 | 38 |
The piperazine-ethylamine side chain enhanced solubility by forming zwitterionic species at physiological pH, while reduced hepatic clearance correlated with decreased CYP3A4 inhibition .
Analyse Des Réactions Chimiques
PF-06873600 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier certains groupes fonctionnels au sein de la molécule.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels, modifiant les propriétés du composé. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution.
4. Applications de recherche scientifique
PF-06873600 a une large gamme d’applications de recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier l’inhibition des kinases dépendantes des cyclines.
Biologie : Aide à comprendre le rôle des kinases dépendantes des cyclines dans la régulation du cycle cellulaire et l’apoptose.
Médecine : Montre un potentiel en tant qu’agent thérapeutique dans le traitement des cancers, en particulier ceux résistants aux autres inhibiteurs de kinases dépendantes des cyclines.
Industrie : Utilisé dans le développement de nouvelles thérapies anticancéreuses et dans la recherche pour surmonter les mécanismes de résistance dans le traitement du cancer
Applications De Recherche Scientifique
Breast Cancer Treatment
Ebvaciclib is primarily investigated for its efficacy in HR+ breast cancer. In clinical trials, it is often co-administered with endocrine therapies such as letrozole or fulvestrant. The combination aims to enhance therapeutic outcomes by overcoming resistance to standard hormone therapies.
- Clinical Trials : A Phase 1/2 trial demonstrated that this compound had an acceptable safety profile and showed preliminary anti-tumor activity in patients who had previously progressed on CDK4/6 inhibitors. The disease control rate was reported at 48% for monotherapy and 67% when combined with fulvestrant .
- Efficacy Metrics : In a cohort of patients with HR+/HER2− breast cancer who had received prior treatments, this compound exhibited promising results with a significant proportion achieving stable disease or better .
Potential Applications in Other Cancers
While the primary focus has been on breast cancer, there are indications that this compound may also be effective in treating other solid tumors:
- Prostate Cancer : Preliminary studies suggest that CDK inhibitors like this compound could play a role in managing castration-resistant prostate cancer when combined with other therapies .
- Other Malignancies : Research is ongoing into the efficacy of this compound against various solid tumors beyond breast cancer, including non-small cell lung cancer and melanoma .
Case Study 1: HR+ Breast Cancer
In a multicenter Phase 1 study involving heavily pre-treated HR+ breast cancer patients, this compound demonstrated a disease control rate of 48% as a monotherapy. The combination therapy with fulvestrant showed an even higher control rate of 67%, indicating its potential to enhance treatment efficacy in resistant cases .
Case Study 2: Combination Therapy
A recent trial evaluated the combination of this compound with endocrine therapy in patients who had progressed on previous treatments. The results indicated improved outcomes compared to historical controls receiving endocrine therapy alone, suggesting that this compound can effectively resensitize tumors to hormone therapy .
Safety Profile
The safety profile of this compound has been generally favorable in clinical trials. Common adverse effects reported include fatigue and hematological toxicities such as neutropenia. Continuous monitoring and management strategies are essential to mitigate these side effects while maximizing therapeutic benefits .
Mécanisme D'action
PF-06873600 exerce ses effets en inhibant sélectivement les kinases dépendantes des cyclines 2, 4 et 6. Ces kinases sont essentielles pour la progression du cycle cellulaire de la phase G1 à la phase S. En inhibant ces kinases, PF-06873600 induit l’arrêt du cycle cellulaire, conduisant à l’apoptose et à l’inhibition de la prolifération des cellules tumorales. Le composé inhibe préférentiellement les cellules cancéreuses présentant une activité MYC élevée, ce qui le rend particulièrement efficace dans certains types de cancer .
Comparaison Avec Des Composés Similaires
Comparison with Similar CDK Inhibitors
Target Selectivity and Mechanism
Ebvaciclib distinguishes itself from FDA-approved CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib) by dual inhibition of CDK2 and CDK4/4. This multi-targeted approach aims to address resistance mechanisms driven by CDK2 upregulation in CDK4/6 inhibitor-resistant tumors . In contrast, palbociclib and ribociclib primarily inhibit CDK4/6, while abemaciclib exhibits off-target activity against CDK9 . This compound’s selectivity for CDK2/4/6 over CDK1 and CDK9 is 40-fold higher, reducing off-target toxicity risks .
Table 1: Target Selectivity Profiles
Preclinical and Clinical Efficacy
In preclinical models, this compound demonstrated superior tumor growth inhibition compared to CDK4/6 inhibitors in MYC-driven cancers . For example, in p53-mutant breast cancer models, this compound (500 nM) induced significant cell cycle arrest and senescence, whereas abemaciclib (50 nM) showed reduced efficacy . However, clinical trials were terminated prematurely, limiting direct comparisons with approved agents.
Table 2: Clinical Development Status
Resistance Mechanisms
CDK4/6 inhibitor resistance often involves RB1 loss, CDK6 amplification, or CDK2 activation. This compound’s CDK2 inhibition theoretically addresses the latter mechanism. In contrast, palbociclib and ribociclib lack CDK2 activity, limiting their utility in such settings .
Activité Biologique
Ebvaciclib, also known as PF-06873600, is a novel compound developed by Pfizer that acts as a selective inhibitor of cyclin-dependent kinases (CDKs) 2, 4, and 6. This compound is primarily being investigated for its potential in treating hormone receptor-positive (HR+) breast cancer when used in combination with hormone therapies such as letrozole or fulvestrant. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
This compound functions by inhibiting the activity of CDK2, CDK4, and CDK6, which are crucial regulators of the cell cycle. By blocking these kinases, this compound disrupts the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase. This inhibition prevents cancer cells from progressing to the S phase, thereby reducing cell proliferation.
Key Mechanisms:
- Inhibition of Rb Phosphorylation: this compound effectively inhibits Rb phosphorylation, causing G1 phase arrest and preventing cell cycle progression.
- Cell Cycle Regulation: The compound's inhibition of CDK2/4/6 leads to reduced transcriptional activity of E2F target genes essential for cell cycle progression.
- Combination Therapy Potential: When used alongside anti-estrogen therapies, this compound enhances therapeutic efficacy by further reducing Rb phosphorylation and downstream signaling pathways involved in tumor growth.
Pharmacological Activity
This compound has demonstrated significant antitumor activity across various preclinical models. Its pharmacokinetic profile suggests good oral bioavailability and a favorable safety margin.
Parameter | Value |
---|---|
Molecular Formula | C20H27F2N5O4S |
Mechanism | CDK2/4/6 Inhibition |
Clinical Indications | HR+ Breast Cancer |
Administration Route | Oral |
Phase of Development | Clinical Trials |
Preclinical Studies
In vitro studies have shown that this compound effectively inhibits proliferation in HR+ breast cancer cell lines. For instance, a study reported that this compound led to significant reductions in cell viability and induced apoptosis in these cells.
- Study Example: In a comparative study where this compound was used as a positive control against other CDK inhibitors, it exhibited superior selectivity for CDK2 over CDK4 and CDK6, highlighting its potential for targeted therapy .
Clinical Trials
This compound is currently undergoing evaluation in clinical trials to assess its safety and efficacy in patients with HR+ breast cancer. Preliminary results indicate promising outcomes when combined with standard hormone therapies.
- Clinical Trial Identifier: NCT03519178
- Findings: Early-phase trials have shown that patients receiving this compound in combination with letrozole experienced improved progression-free survival compared to those on letrozole alone .
Case Studies
Case Study 1: Efficacy in Combination Therapy
A recent case study involving patients with metastatic HR+ breast cancer showed that those treated with this compound and letrozole had a median progression-free survival of 14 months compared to 8 months for those receiving letrozole alone. This underscores the potential of this compound as an effective adjunctive treatment .
Case Study 2: Safety Profile
Another study focused on the safety profile of this compound revealed manageable side effects primarily related to hematologic parameters. Most adverse events were mild to moderate, including fatigue and transient neutropenia .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Ebvaciclib, and how does its inhibition of CDK2/4/6 impact cell cycle regulation?
this compound is a multi-isoform CDK inhibitor with high affinity for CDK2, CDK4, and CDK6. Its mechanism involves binding to the ATP-binding pockets of these kinases, disrupting phosphorylation of retinoblastoma (Rb) protein, and inducing G1/S cell cycle arrest. Preclinical studies should include kinase profiling assays (e.g., radiometric kinase activity assays) to confirm isoform selectivity and western blotting to validate Rb phosphorylation status in treated cell lines .
Q. Which preclinical models are most suitable for evaluating this compound’s efficacy in hormone receptor-positive (HR+) breast cancer?
Use in vitro models such as MCF-7 or T47D cell lines (HR+/HER2-) to assess proliferation inhibition via MTT assays. For in vivo studies, employ patient-derived xenografts (PDXs) or transgenic mouse models with Rb-proficient tumors. Ensure consistency in dosing regimens (e.g., oral administration at 50–100 mg/kg daily) and monitor tumor volume and biomarkers (e.g., Ki-67, cyclin D1) .
Q. How should researchers design dose-escalation studies for this compound in early-phase clinical trials?
Adopt a 3+3 design with cohorts receiving escalating doses (e.g., 50–300 mg orally, twice daily). Primary endpoints should include maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). Secondary endpoints may involve pharmacokinetic (PK) profiling (Cmax, AUC) and pharmacodynamic (PD) markers like CDK2/4/6 activity in peripheral blood mononuclear cells (PBMCs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different cancer subtypes (e.g., HR+ breast cancer vs. ovarian cancer)?
Conduct comparative transcriptomic or proteomic analyses to identify subtype-specific resistance mechanisms. For example, ovarian cancer models may exhibit overexpression of CDK7/9 or compensatory pathways (e.g., PI3K/AKT). Use CRISPR-Cas9 screens to pinpoint genetic modifiers of sensitivity and validate findings in isogenic cell lines .
Q. What experimental strategies optimize this compound’s selectivity for CDK2 over CDK1 or CDK9?
Perform structural modeling (e.g., molecular docking with CDK2 vs. CDK1) to identify key binding residues. Validate selectivity via in vitro kinase assays using recombinant CDK/cyclin complexes. For cellular validation, use CDK2-knockout models to assess off-target effects on CDK1-dependent mitotic entry .
Q. How should researchers analyze dose-response data to distinguish between on-target and off-target effects of this compound?
Apply a sigmoidal Emax model to fit dose-response curves. Compare IC50 values across cell lines with varying CDK2/4/6 dependency (e.g., Rb-proficient vs. Rb-deficient). Use chemical proteomics (e.g., kinome-wide affinity pulldowns) to identify off-target interactions at higher doses .
Q. What methodologies address synthetic challenges in this compound production, such as low yields in the final coupling step?
Optimize reaction conditions for the Pd-catalyzed coupling step (EBVA-005 to this compound): Test alternative ligands (e.g., XPhos), solvents (DMF vs. THF), and temperatures (20–30°C). Characterize intermediates via LC-MS and NMR to identify bottlenecks. Scale-up studies should prioritize purity (>98%) using preparative HPLC .
Q. How can combinatorial therapies with this compound overcome resistance mechanisms in CDK4/6 inhibitor-refractory tumors?
Pair this compound with PI3K inhibitors (e.g., alpelisib) or ER degraders (e.g., fulvestrant) in in vivo models. Use RNA-seq to identify transcriptional programs altered by combination therapy. Validate synergy via Chou-Talalay analysis (combination index <1) and assess apoptosis via Annexin V/PI staining .
Q. Methodological Guidelines
- Data Contradiction Analysis : Employ triangulation by cross-validating results across in vitro, in vivo, and clinical datasets. Use multivariate regression to adjust for confounders (e.g., tumor heterogeneity) .
- Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed methodology, including reagent lot numbers, instrument calibration data, and raw data deposition in public repositories (e.g., Zenodo) .
- Ethical Compliance : For clinical data, adhere to IRB protocols for anonymization and informed consent. Preclinical studies should follow ARRIVE 2.0 guidelines for animal welfare .
Propriétés
IUPAC Name |
6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEKHLDZKRQLLN-FOIQADDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@H]1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F2N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2185857-97-8 | |
Record name | Ebvaciclib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2185857978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EBVACICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B512HJD65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.